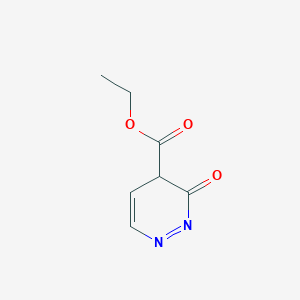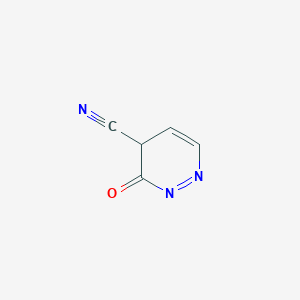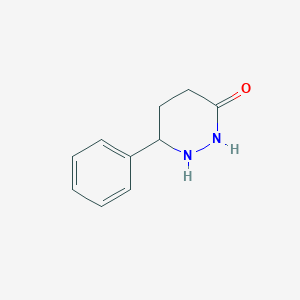
6-Phenyldiazinan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 6th position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridazin-3(2H)-one can be achieved through various methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .
Industrial Production Methods
Industrial production of 6-Phenylpyridazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aroyl-6-phenylpyridazin-3(2H)-ones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions, such as the reaction with dimethyl sulphate, can yield 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones.
Common Reagents and Conditions
Oxidation: Sodium dichromate in glacial acetic acid.
Substitution: Dimethyl sulphate and phosphorus oxychloride.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to positive inotropic effects in heart muscles and blood vessels . This inhibition results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances cardiac contractility and vasodilation.
Comparaison Avec Des Composés Similaires
6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
CI-914: A potent positive inotropic agent used in the treatment of congestive heart failure.
CI-930: Another pyridazinone derivative with similar cardiotonic properties.
Pimobendan: A well-known cardiotonic and vasodilator used in veterinary medicine.
Uniqueness
6-Phenylpyridazin-3(2H)-one stands out due to its specific substitution pattern and the resulting unique biological activities. Its derivatives have shown significant potential in various therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
6-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Clé InChI |
NFEQJZDKYKJJPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



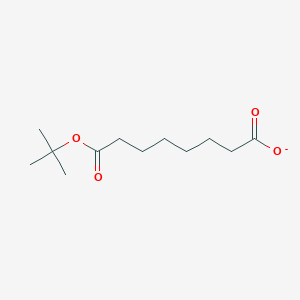
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15134986.png)


![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)
![3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one](/img/structure/B15135023.png)
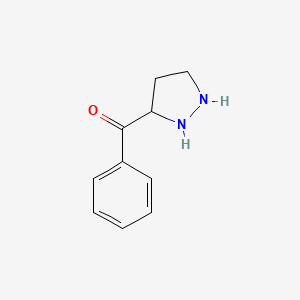
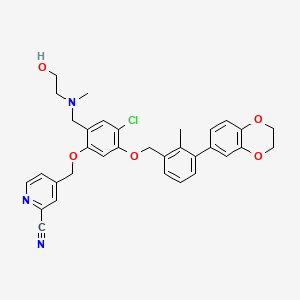
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
